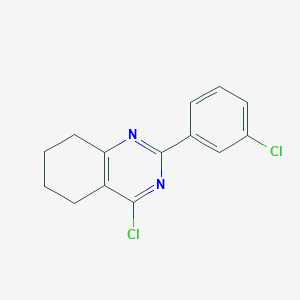
4-氯-2-(3-氯苯基)-5,6,7,8-四氢喹唑啉
描述
The compound “4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline” is a complex organic molecule that likely contains a quinazoline core structure, which is a bicyclic compound containing two nitrogen atoms . Quinazolines and their derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives have been synthesized through various reactions . The synthesis of these compounds often involves reactions with amines and amino acid esters .科学研究应用
合成和结构表征
四氢喹唑啉衍生物研究的一个基础方面涉及它们的合成和结构解析。研究详细描述了各种四氢喹唑啉化合物的合成,包括具有氯取代基的化合物,并使用 X 射线衍射和 NMR 光谱等技术对它们进行了表征。这些化合物表现出不同的结构特征和晶体堆积,受取代基类型和位置的影响(阿尔博夫等人,2004;布切尔等人,2007)。
抗菌活性
四氢喹唑啉衍生物的抗菌特性一直是重要的研究领域。研究已经合成并测试了各种衍生物的抗菌和抗真菌活性,发现一些化合物对一系列病原体表现出良好至中等的活性(巴特等人,2015;德赛等人,2007;德赛等人,2011)。
抗炎和镇痛特性
还对四氢喹唑啉衍生物的潜在抗炎和镇痛特性进行了研究。已经合成并筛选了具有这些活性的化合物,为开发新的治疗剂提供了希望(法拉格等人,2012)。
抗肿瘤活性
此外,还对一些四氢喹唑啉衍生物进行了抗肿瘤特性的评估。研究证明了这些化合物对各种细胞系的抗癌活性,表明在癌症治疗中的潜在应用。作用机制包括抑制细胞增殖和干扰特定信号通路(黄等人,2012)。
材料科学应用
在材料科学领域,四氢喹唑啉衍生物已被研究其作为腐蚀抑制剂的潜力以及在合成具有独特性能的新材料中的潜力。这些研究有助于开发性能增强的新材料和涂层(巴特和谢蒂,2021)。
安全和危害
属性
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2/c15-10-5-3-4-9(8-10)14-17-12-7-2-1-6-11(12)13(16)18-14/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZDWAXFFDIMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

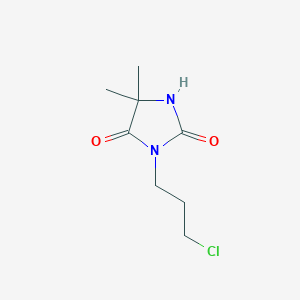
![(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid](/img/structure/B3367537.png)

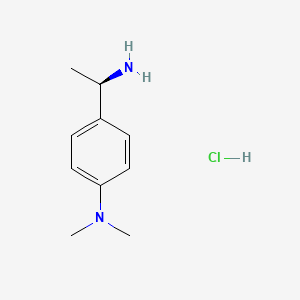
![[cis-3-Aminocyclohexyl]methanol](/img/structure/B3367556.png)
![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B3367572.png)
![Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B3367576.png)

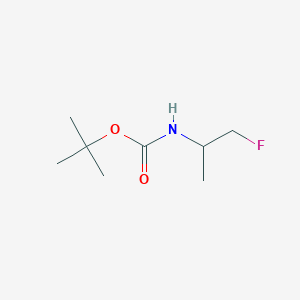


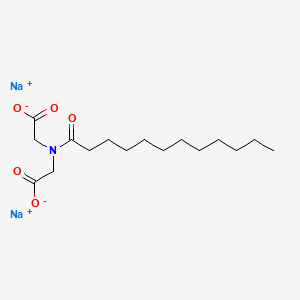
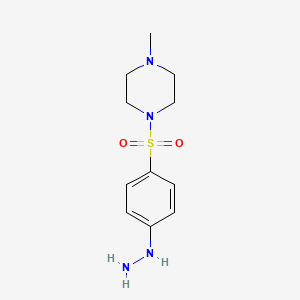
![Ethyl[(2-nitrophenyl)methyl]amine](/img/structure/B3367640.png)